molecular formula C9H19O4P B14742028 Phosphonic acid, (2,2-dimethyl-1-oxopropyl)-, diethyl ester CAS No. 1489-89-0

Phosphonic acid, (2,2-dimethyl-1-oxopropyl)-, diethyl ester

Cat. No.: B14742028
CAS No.: 1489-89-0
M. Wt: 222.22 g/mol
InChI Key: RPMLFEYJLCDKFM-UHFFFAOYSA-N
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Description

Phosphonic acid, (2,2-dimethyl-1-oxopropyl)-, diethyl ester is an organophosphorus compound with the molecular formula C9H19O4P It is a diethyl ester derivative of phosphonic acid, characterized by the presence of a 2,2-dimethyl-1-oxopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonic acid, (2,2-dimethyl-1-oxopropyl)-, diethyl ester can be synthesized through the esterification of phosphonic acid with diethyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:

Phosphonic acid+Diethyl alcoholPhosphonic acid, (2,2-dimethyl-1-oxopropyl)-, diethyl ester+Water\text{Phosphonic acid} + \text{Diethyl alcohol} \rightarrow \text{this compound} + \text{Water} Phosphonic acid+Diethyl alcohol→Phosphonic acid, (2,2-dimethyl-1-oxopropyl)-, diethyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the esterification process. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (2,2-dimethyl-1-oxopropyl)-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the ester group to the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of phosphonic acid derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phosphonic acid esters.

Scientific Research Applications

Phosphonic acid, (2,2-dimethyl-1-oxopropyl)-, diethyl ester has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phosphonic acid, (2,2-dimethyl-1-oxopropyl)-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release phosphonic acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions and its reactivity with nucleophiles.

Comparison with Similar Compounds

Similar Compounds

  • Phosphonic acid, (2,2-dimethyl-1-oxopropyl)-, dimethyl ester
  • Phosphonic acid, (2,2-dimethyl-1-oxopropyl)-, monoethyl ester
  • Phosphonic acid, (2,2-dimethyl-1-oxopropyl)-, triethyl ester

Uniqueness

Phosphonic acid, (2,2-dimethyl-1-oxopropyl)-, diethyl ester is unique due to its specific ester configuration and the presence of the 2,2-dimethyl-1-oxopropyl group. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

1489-89-0

Molecular Formula

C9H19O4P

Molecular Weight

222.22 g/mol

IUPAC Name

1-diethoxyphosphoryl-2,2-dimethylpropan-1-one

InChI

InChI=1S/C9H19O4P/c1-6-12-14(11,13-7-2)8(10)9(3,4)5/h6-7H2,1-5H3

InChI Key

RPMLFEYJLCDKFM-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(=O)C(C)(C)C)OCC

Origin of Product

United States

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